An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Diazo-1-indanone
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Diazo-1-indanone is a versatile organic compound that serves as a valuable intermediate in various chemical transformations. Its unique structure, featuring a diazo group adjacent to a carbonyl function within a bicyclic indanone framework, imparts a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-diazo-1-indanone, including detailed experimental protocols and key reaction pathways, to support its application in research and development.
Physical and Chemical Properties
2-Diazo-1-indanone is a yellow crystalline solid. While a specific melting point is not widely reported in readily available literature, its precursor, 1-indanone, has a melting point ranging from 38-42 °C.[1] Due to the diazo functional group, 2-diazo-1-indanone is expected to be thermally sensitive and should be handled with care.[2][3][4]
Table 1: Physical and Chemical Properties of 2-Diazo-1-indanone
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O | [5] |
| Molecular Weight | 158.16 g/mol | [5] |
| Appearance | Yellow crystalline solid | [6] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane. | [6] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of 2-diazo-1-indanone. Below are the expected characteristic spectral features.
Table 2: Spectroscopic Data of 2-Diazo-1-indanone
| Spectroscopy | Characteristic Peaks |
| IR (Infrared) | Strong absorption band around 2100 cm⁻¹ (N≡N stretch of the diazo group) and a strong band around 1700 cm⁻¹ (C=O stretch of the ketone).[6] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons in the range of 7.0-8.0 ppm and a singlet for the methylene protons of the indanone ring. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A resonance for the carbonyl carbon around 190 ppm, signals for the aromatic carbons, and a signal for the carbon bearing the diazo group. |
| UV-Vis (Ultraviolet-Visible) | Diazo ketones typically exhibit a maximum absorbance (λmax) in the range of 250-300 nm.[7][8] |
Experimental Protocols
Synthesis of 2-Diazo-1-indanone
The most common method for the synthesis of 2-diazo-1-indanone is through a diazo transfer reaction from 1-indanone using a sulfonyl azide, such as tosyl azide or mesyl azide, in the presence of a base.[9]
Experimental Protocol: Diazo Transfer Reaction
-
Dissolution of Starting Material: Dissolve 1-indanone in a suitable solvent, such as acetonitrile or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Cool the solution in an ice bath and add a base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), dropwise.
-
Addition of Diazo Transfer Reagent: While maintaining the low temperature, slowly add a solution of the diazo transfer reagent (e.g., tosyl azide) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-diazo-1-indanone as a yellow solid.
Chemical Reactivity and Key Reactions
2-Diazo-1-indanone is a versatile building block due to the reactivity of the diazo group, which can undergo various transformations, most notably the Wolff rearrangement and transition metal-catalyzed reactions.
Wolff Rearrangement
Upon thermal, photochemical, or metal-catalyzed decomposition, 2-diazo-1-indanone undergoes a Wolff rearrangement to form a highly reactive ketene intermediate.[10][11][12] This ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. This ring-contraction reaction is a powerful tool for the synthesis of strained ring systems.[10]
Experimental Protocol: Photochemical Wolff Rearrangement
-
Solution Preparation: Dissolve 2-diazo-1-indanone in a suitable solvent (e.g., methanol for trapping with a nucleophile) in a quartz reaction vessel.
-
Photolysis: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or UV-Vis spectroscopy.
-
Work-up and Purification: After completion, remove the solvent under reduced pressure and purify the resulting product (e.g., a methyl ester if methanol was used as the solvent) by column chromatography.
Transition Metal-Catalyzed Reactions
In the presence of transition metal catalysts, such as rhodium(II) acetate, 2-diazo-1-indanone can form a metal carbene intermediate. This intermediate is highly reactive and can participate in a variety of transformations, including cyclopropanation reactions with alkenes.[13][14]
Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation
-
Reactant Mixture: In a reaction flask, dissolve the alkene substrate in a dry, inert solvent such as dichloromethane.
-
Catalyst Addition: Add a catalytic amount of rhodium(II) acetate to the solution.
-
Addition of Diazo Compound: Slowly add a solution of 2-diazo-1-indanone in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The evolution of nitrogen gas is typically observed.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the resulting cyclopropane product by column chromatography.
Cycloaddition Reactions
The diazo group in 2-diazo-1-indanone can also act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline and pyrazole derivatives, respectively.[15][16] These reactions provide a direct route to five-membered heterocyclic compounds.
Stability and Hazards
Diazo compounds are known to be energetic and potentially explosive, particularly in the solid state.[2][3][4] They can decompose upon exposure to heat, light, or strong acids.[2][3][4] Therefore, 2-diazo-1-indanone should be handled with appropriate safety precautions, including the use of personal protective equipment and conducting reactions behind a blast shield, especially when working on a larger scale. It is recommended to store 2-diazo-1-indanone in a cool, dark place and to avoid grinding the solid material.
Conclusion
2-Diazo-1-indanone is a valuable synthetic intermediate with a well-defined set of physical and chemical properties. Its reactivity, dominated by the Wolff rearrangement and transition metal-catalyzed transformations, allows for the construction of complex molecular architectures, including strained ring systems and functionalized heterocycles. A thorough understanding of its properties, coupled with careful handling and adherence to established experimental protocols, will enable researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Diazo-2-indanone | C9H6N2O | CID 86226893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate [scielo.org.mx]
- 7. Into the Blue: Ketene Multicomponent Reactions under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. jazanu.edu.sa [jazanu.edu.sa]
- 10. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 11. Wolff-Rearrangement [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - [2 + 1] Cycloaddition reactions of fullerene C60 based on diazo compounds [beilstein-journals.org]
- 16. A regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins to access indanone-fused 2D/3D skeletons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
